N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Overview
Description
N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyphenyl group and a benzofuran moiety, which are linked through an acetamide functional group. The structural complexity and unique functional groups make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and methyl ketones, under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like dimethoxybenzene and suitable electrophiles.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide bond, typically achieved by reacting the benzofuran derivative with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound can bind to specific receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)ethanamine: Similar structure but with an ethanamine group instead of an acetamide.
N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetamide linkage, in particular, differentiates it from similar compounds and influences its pharmacokinetic properties and interaction with biological targets.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-4-6-17-15(8-12)13(11-24-17)9-19(21)20-16-10-14(22-2)5-7-18(16)23-3/h4-8,10-11H,9H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBRADGYKFROFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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